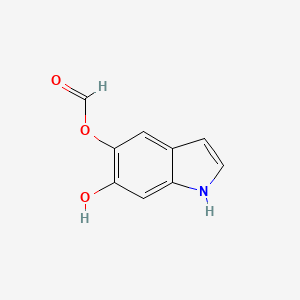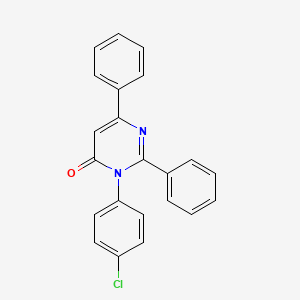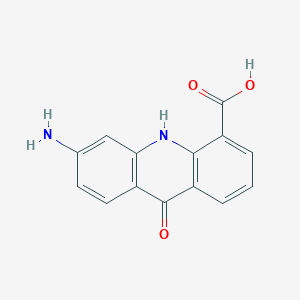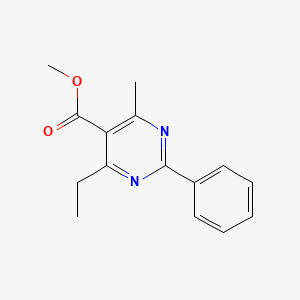
9H-Purin-6-amine, 2-chloro-9-((3,4-dichlorophenyl)methyl)-N,N-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine is a synthetic compound with a molecular formula of C12H8Cl3N5 It is a derivative of purine, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,4-dichlorobenzyl chloride and 2-chloropurine.
Reaction: The 3,4-dichlorobenzyl chloride is reacted with 2-chloropurine in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
N,N-Dimethylation: The resulting intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar methylating agent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reactions.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the chlorine atoms.
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound with altered functional groups.
Wissenschaftliche Forschungsanwendungen
2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active purines.
Biological Research: Used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 2-Chloro-9-(3,4-dichlorobenzyl)-N,N-dimethyl-9H-purin-6-amine involves:
Molecular Targets: Binding to specific enzymes or receptors, potentially inhibiting their activity.
Pathways: Interfering with biochemical pathways related to purine metabolism or signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chloro-9-(3,4-dichlorobenzyl)adenine
- 2-Chloro-9-(3,4-dichlorobenzyl)-6-(2-furyl)-9H-purine
Uniqueness
- Structural Features : The presence of the N,N-dimethyl group distinguishes it from other similar compounds.
- Biological Activity : Its unique structure may confer distinct biological activities, making it a valuable compound for specific research applications.
Eigenschaften
CAS-Nummer |
115204-65-4 |
|---|---|
Molekularformel |
C14H12Cl3N5 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
2-chloro-9-[(3,4-dichlorophenyl)methyl]-N,N-dimethylpurin-6-amine |
InChI |
InChI=1S/C14H12Cl3N5/c1-21(2)12-11-13(20-14(17)19-12)22(7-18-11)6-8-3-4-9(15)10(16)5-8/h3-5,7H,6H2,1-2H3 |
InChI-Schlüssel |
UXZRHGZAUJYLRH-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=NC(=NC2=C1N=CN2CC3=CC(=C(C=C3)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


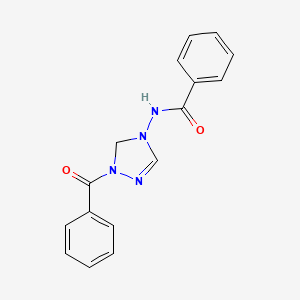
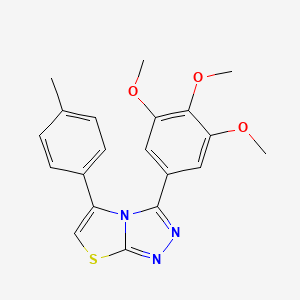
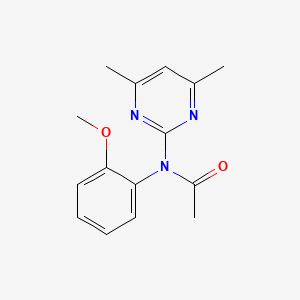
![(S)-1-(benzo[b]thiophen-2-yl)ethanamine](/img/structure/B12928687.png)
![3-[(3,6-Dichloropyridazin-4-yl)sulfanyl]pyridazin-4-amine](/img/structure/B12928689.png)
![rel-(1R,2S)--N-[1-(Fluoromethyl)-2-hydroxy-2-(4-(methylsulforyl)phenyl)ethyl]-2,2-dichloroacetamide](/img/structure/B12928694.png)
